![molecular formula C6H4N2O B1626114 5H-Pyrrolo[1,2-A]imidazol-5-one CAS No. 51789-99-2](/img/structure/B1626114.png)
5H-Pyrrolo[1,2-A]imidazol-5-one
Overview
Description
5H-Pyrrolo[1,2-A]imidazol-5-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-A]imidazol-5-one can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the desired fused ring system . Another method includes a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . This reaction proceeds through an aldol mechanism, leading to the formation of the hexahydropyrrolo[1,2-A]imidazol-5-one framework.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[1,2-A]imidazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of cis-indenopyrrolo[1,2-A]imidazoles by sodium periodate leads to the formation of (pyrrolo[1,2-A]imidazol-5-yl)benzoic acids .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkylating agents, oxidizing agents like sodium periodate, and reducing agents. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and bases like cesium carbonate .
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Medicinal Chemistry
5H-Pyrrolo[1,2-A]imidazol-5-one and its derivatives have been identified as promising candidates in drug development, particularly in the context of cancer therapies.
- WDR5 Inhibitors : A notable application involves the discovery of potent inhibitors targeting the WDR5 protein, which is implicated in mixed lineage leukemia (MLL). Fragment-based methods have led to the development of compounds derived from 5H-pyrrolo[1,2-A]imidazole that exhibit high binding affinities (dissociation constants < 10 nM) and significant cellular activity against acute myeloid leukemia (AML) cell lines. These compounds represent a new avenue for treating cancers reliant on WDR5 .
Antimicrobial Activity
The compound has shown significant antibacterial and antifungal properties, making it an attractive candidate for developing new antimicrobial agents.
- Synthesis of Quaternary Salts : Research has demonstrated that novel 3-aryl-5H-pyrrolo[1,2-A]imidazole quaternary salts exhibit broad-spectrum antimicrobial activity. In vitro tests indicated that many synthesized derivatives displayed effective inhibition against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 μg/mL. For instance, one derivative showed promising activity against Staphylococcus aureus and Escherichia coli, with a MIC as low as 4 μg/mL .
- Mechanism of Action : The antimicrobial efficacy of these compounds is attributed to their ability to disrupt bacterial cell membranes without contributing to resistance mechanisms commonly associated with traditional antibiotics .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of synthesized quaternary salts derived from 5H-pyrrolo[1,2-A]imidazole. The results are summarized in Table 1 below.
Compound ID | Bacteria Tested | MIC (μg/mL) | Activity Level |
---|---|---|---|
6b | Staphylococcus aureus | 4 | High |
6c | Escherichia coli | 4 | High |
10a | Klebsiella pneumoniae | 16 | Moderate |
10b | Acinetobacter baumannii | 32 | Low |
The study highlighted that compounds with specific substitutions on the phenyl moiety exhibited enhanced antibacterial activity, indicating that structural modifications can significantly influence biological outcomes .
Case Study 2: Cancer Therapeutics
In another study focusing on WDR5 inhibitors derived from 5H-pyrrolo[1,2-A]imidazole, researchers identified lead compounds through structure-based design methods. The findings revealed:
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[1,2-A]imidazol-5-one and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways and leading to the death of the bacterial cells . The exact molecular targets and pathways can vary depending on the specific structure of the derivative.
Comparison with Similar Compounds
- 5H-Imidazo[1,2-A]azepine
- Pyrrolo[1,2-C]imidazole
- Imidazo[1,5-A]indole
Comparison: Compared to similar compounds, 5H-Pyrrolo[1,2-A]imidazol-5-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. For instance, while 5H-Imidazo[1,2-A]azepine also features a fused ring system, its larger ring size can lead to different reactivity and biological activity .
Biological Activity
5H-Pyrrolo[1,2-A]imidazol-5-one is a heterocyclic compound characterized by a fused ring system that combines pyrrole and imidazole structures. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and cytotoxic properties, along with relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound is essential for its biological activity. It can be synthesized through various methods, including the condensation of 1H-imidazole with acrolein followed by cyclization. This synthetic versatility allows for the development of numerous derivatives with potentially enhanced biological properties.
Antimicrobial Activity
This compound and its derivatives have demonstrated significant antimicrobial properties. Studies indicate that certain derivatives exhibit potent antibacterial and antifungal activities against a range of pathogens:
- Antibacterial Activity : Derivatives of this compound have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. For instance, one study reported a minimum inhibitory concentration (MIC) of 4 μg/mL against multiple bacterial strains .
- Antifungal Activity : The compound also exhibits antifungal properties against species such as Cryptococcus neoformans. The effectiveness varies among different derivatives, with some showing a broad spectrum of action while maintaining low toxicity to mammalian cells .
The mechanism through which this compound exerts its antimicrobial effects often involves inhibition of essential bacterial enzymes or disruption of protein synthesis. For example, specific derivatives have been identified as inhibitors of ribosomal function, leading to reduced protein synthesis in bacterial cells .
Cytotoxicity Studies
While the antimicrobial properties are promising, cytotoxicity studies reveal that some derivatives may exhibit higher toxicity towards human cell lines compared to their effects on bacteria. For instance, one study using the MTT assay indicated varying degrees of cytotoxicity across different human cell lines:
Cell Line | Concentration (µg/mL) |
---|---|
HEK293T | 0.2 ± 0.1 |
MCF7 | 1.8 ± 0.5 |
A549 | 0.5 ± 0.1 |
Va-13 | 0.4 ± 0.2 |
These results suggest that while certain compounds may be effective against pathogens, they could also pose risks to human health due to their cytotoxic nature .
Case Study 1: Inhibition of Protein Synthesis
A notable study demonstrated that a derivative of 5H-Pyrrolo[1,2-a]imidazol-1-ium chloride inhibited protein synthesis both in vitro and in vivo. The study highlighted the compound's potential as a translation inhibitor, which could provide insights into antibiotic development targeting ribosomal function .
Case Study 2: Anticancer Potential
Research has explored the anticancer potential of various derivatives by assessing their ability to induce cytotoxic effects on cancer cell lines. However, findings indicate that while some compounds show promise as anticancer agents, their therapeutic window may be narrow due to associated toxicity in normal cells .
Properties
IUPAC Name |
pyrrolo[1,2-a]imidazol-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXWIEPSBBNWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N2C1=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447527 | |
Record name | 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51789-99-2 | |
Record name | 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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